An In-Depth Technical Guide to Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a valuable heterocyclic building block in synthetic organic and medicinal chemistry. Its rigid, bicyclic structure, often referred to as an isoquinuclidine ring system, serves as a key scaffold in the design of a wide range of biologically active molecules.[1] The conformational constraints imposed by the bicyclo[2.2.2]octane framework allow for the precise spatial orientation of functional groups, a critical aspect in the rational design of therapeutic agents. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Core Molecular Attributes
A clear understanding of the fundamental properties of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is essential for its effective use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 3693-69-4 | [2][3] |
| Molecular Formula | C₁₀H₁₅NO₂ | [2][3] |
| Molecular Weight | 181.23 g/mol | [2] |
| IUPAC Name | Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate | [2] |
| Synonyms | 2-Ethoxycarbonyl-2-azabicyclo[2.2.2]oct-5-ene | [2] |
| Physical State | Not explicitly stated, likely a liquid or low-melting solid at room temperature. | |
| Melting Point | Not explicitly found in searches. | |
| Boiling Point | Not explicitly found in searches. | |
| Solubility | Not explicitly found in searches, but expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. |
Spectroscopic Data
While specific experimental spectra for the title compound were not found in the conducted searches, typical spectroscopic features can be predicted based on its structure and data from closely related analogs.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the bicyclic core protons, including the vinyl protons of the double bond (typically in the range of 6.0-6.5 ppm), the bridgehead protons, and the methylene protons of the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm).
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¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester (around 170 ppm), the olefinic carbons (in the region of 130-140 ppm), and the various aliphatic carbons of the bicyclic system and the ethyl group.
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IR Spectroscopy: The infrared spectrum is expected to show a strong absorption band for the carbonyl group (C=O) of the ethyl ester at approximately 1700-1740 cm⁻¹, and a C=C stretching vibration for the double bond around 1640-1680 cm⁻¹.
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Mass Spectrometry: The NIST Chemistry WebBook indicates that mass spectrum data (electron ionization) is available for this compound, which would show the molecular ion peak and characteristic fragmentation patterns.[2]
Synthesis of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
The primary and most efficient method for the synthesis of the 2-azabicyclo[2.2.2]oct-5-ene core is the Diels-Alder reaction . This pericyclic reaction involves the [4+2] cycloaddition of a diene and a dienophile.
The Diels-Alder Approach
The synthesis of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves the reaction of an N-protected 1,2-dihydropyridine (the diene) with a suitable dienophile, in this case, ethyl acrylate.
Caption: Diels-Alder synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following protocol is a representative procedure based on analogous Diels-Alder reactions for the synthesis of similar 2-azabicyclo[2.2.2]octene derivatives.[4] Researchers should optimize conditions for their specific setup.
Materials:
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N-Carbethoxy-1,2-dihydropyridine
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Ethyl acrylate
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Anhydrous toluene or another suitable high-boiling solvent
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Inert gas (Nitrogen or Argon)
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Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve N-Carbethoxy-1,2-dihydropyridine (1 equivalent) in anhydrous toluene.
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Addition of Dienophile: Add ethyl acrylate (1.5-2.0 equivalents) to the solution. The use of a slight excess of the dienophile can help drive the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product is then purified by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from unreacted starting materials and byproducts.
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Characterization: The purified fractions containing the product are combined, and the solvent is evaporated to yield Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate. The structure and purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
Reactivity and Chemical Transformations
The chemical reactivity of Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is primarily centered around its two key functional groups: the carbon-carbon double bond and the ethyl carbamate.
Reactions of the Alkene
The double bond in the bicyclic system is susceptible to a variety of electrophilic addition reactions. These transformations are crucial for introducing further functionality and complexity to the molecular scaffold.
Caption: Key reactions of the alkene functionality.
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Epoxidation: Reaction with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), will yield the corresponding epoxide. This epoxide is a versatile intermediate for further nucleophilic ring-opening reactions.
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Halogenation: The addition of halogens like bromine (Br₂) or iodine (I₂) across the double bond leads to the formation of dihalogenated derivatives.
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Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst, will reduce the double bond to afford the saturated Ethyl 2-azabicyclo[2.2.2]octane-2-carboxylate.
Transformations of the Carbamate
The ethyl carbamate group can be modified or removed to unmask the secondary amine, allowing for further derivatization at the nitrogen atom.
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Hydrolysis: Under acidic or basic conditions, the carbamate can be hydrolyzed to yield the parent secondary amine, 2-azabicyclo[2.2.2]oct-5-ene. This free amine can then be functionalized with a variety of substituents.
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Reduction: Treatment with strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the carbamate to the corresponding N-methyl derivative.
Applications in Drug Discovery and Development
The 2-azabicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, appearing in a number of natural products and synthetic compounds with diverse pharmacological activities.[1] Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate serves as a crucial starting material for the synthesis of these complex molecules.
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Analogs of Natural Products: The isoquinuclidine core is found in alkaloids such as ibogaine and dioscorine, which exhibit interesting neurological and physiological effects. Synthetic efforts towards analogs of these natural products often utilize derivatives of the 2-azabicyclo[2.2.2]octane system.[1]
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Conformationally Restricted Scaffolds: The rigidity of the bicyclic system is exploited to create conformationally constrained analogs of more flexible drug molecules. This can lead to increased potency, selectivity, and improved pharmacokinetic properties.
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Bioisosteric Replacement: The 2-azabicyclo[2.2.2]octane moiety can be used as a bioisostere for other cyclic systems in drug molecules, offering a different vector for substituent placement and potentially altering the compound's interaction with its biological target.
Conclusion
Ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a synthetically accessible and highly versatile building block. Its importance in medicinal chemistry stems from the unique structural and conformational properties of the 2-azabicyclo[2.2.2]octane core. The synthetic routes and chemical transformations outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound in the creation of novel and potent therapeutic agents. Further exploration of its reactivity and application in the synthesis of complex target molecules will undoubtedly continue to be a fruitful area of research.
References
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Khan, M. O. F., et al. "Isoquinuclidines: A Review of Chemical and Pharmacological Properties." Studies in Natural Products Chemistry, vol. 34, 2008, pp. 753-801. [Link]
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"2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester." NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg MD, 20899, [Link], (retrieved January 22, 2026).
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Fülöp, F., et al. "Synthesis and Transformations of di-endo-3-Aminobicyclo-[2.2.2]oct-5-ene-2-carboxylic Acid Derivatives." Molecules, vol. 16, no. 9, 2011, pp. 7691-7705. [Link]
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Yamada, K., et al. "Asymmetric Synthesis of Isoquinuclidine by Diels-Alder Reaction of 1,2-Dihydropyridine and Chiral Dienophile Utilizing a Chiral Lewis Acid." Tetrahedron: Asymmetry, vol. 13, no. 14, 2002, pp. 1579-1581. [Link]
- Michne, J. A. "Substituted 2-azabicyclo[2.2.2]octane derivatives and compositions and method of use thereof." U.S.
![Molecular structure and numbering of ethyl 2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate. Note: This is a placeholder image. A real image would show the bicyclic structure with atoms numbered 1 through 8, the ethyl carboxylate group at position 2, and the double bond between C5 and C6.](https://i.imgur.com/example.png)
